6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine
Overview
Description
6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine is a synthetic purine nucleoside analog
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine base and the ribofuranosyl moiety.
Glycosylation Reaction: The ribofuranosyl moiety is attached to the purine base through a glycosylation reaction. This step often requires the use of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate, to facilitate the formation of the glycosidic bond.
Piperazine Substitution: The piperazine group is introduced through a nucleophilic substitution reaction. This step typically involves the use of a piperazine derivative and a suitable leaving group on the purine base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other nucleoside analogs.
Biology: It has been studied for its effects on cellular processes, including DNA replication and repair.
Medicine: Research has explored its potential as an antiviral or anticancer agent, given its structural similarity to naturally occurring nucleosides.
Industry: The compound may be used in the development of pharmaceuticals and other biologically active molecules.
Mechanism of Action
The mechanism of action of 6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound may inhibit enzymes involved in DNA replication and repair, leading to cytotoxic effects. Molecular targets include DNA polymerases and other enzymes critical for nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Vidarabine: An antiviral nucleoside analog used in the treatment of herpes simplex virus infections.
Ribavirin: A broad-spectrum antiviral nucleoside analog.
Uniqueness
6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine is unique due to the presence of the piperazine group, which can enhance its biological activity and specificity. This structural modification distinguishes it from other nucleoside analogs and may contribute to its potential therapeutic applications.
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-piperazin-1-ylpurin-9-yl)oxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4/c21-5-8-10(22)11(23)14(24-8)20-7-18-9-12(16-6-17-13(9)20)19-3-1-15-2-4-19/h6-8,10-11,14-15,21-23H,1-5H2/t8-,10-,11-,14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSIEZNVHIMJKX-IDTAVKCVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245064 | |
Record name | 6-(1-Piperazinyl)-9-β-D-ribofuranosyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101245064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121370-61-4 | |
Record name | 6-(1-Piperazinyl)-9-β-D-ribofuranosyl-9H-purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121370-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(1-Piperazinyl)-9-β-D-ribofuranosyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101245064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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